(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound that features a thiazolidine ring, a benzylidene group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated acetic acid derivative under basic conditions.
Introduction of the Benzylidene Group: The thiazolidine intermediate is then reacted with benzaldehyde in the presence of a base to form the benzylidene derivative.
Acylation: The benzylidene-thiazolidine intermediate is acylated with a suitable acylating agent to introduce the acetamido group.
Coupling with Benzoic Acid: Finally, the acetamido derivative is coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thioxothiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The acetamido and benzoic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thioxothiazolidine ring could yield sulfoxides or sulfones, while reduction of the benzylidene group could yield the corresponding benzyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may have potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound could interfere with biological pathways by disrupting key steps or interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with benzylidene groups are often used in organic synthesis and medicinal chemistry.
Benzoic Acid Derivatives: These compounds are widely used in various applications, including preservatives, pharmaceuticals, and polymers.
Uniqueness
(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is unique due to its combination of structural features. The presence of the thioxothiazolidine ring, benzylidene group, and benzoic acid moiety in a single molecule provides a versatile platform for exploring new chemical and biological properties.
Properties
IUPAC Name |
2-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c22-16(20-14-9-5-4-8-13(14)18(24)25)11-21-17(23)15(27-19(21)26)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,22)(H,24,25)/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEGKDRYKXGWAY-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.